molecular formula C10H16O B3377824 cis-p-Mentha-1(7),8-dien-2-ol CAS No. 13544-59-7

cis-p-Mentha-1(7),8-dien-2-ol

Cat. No.: B3377824
CAS No.: 13544-59-7
M. Wt: 152.23 g/mol
InChI Key: PNVTXOFNJFHXOK-VHSXEESVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-p-Mentha-1(7),8-dien-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diene precursor in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as essential oils. The extraction process may include hydro distillation, where the essential oil is distilled with water or steam .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

cis-p-Mentha-1(7),8-dien-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cis-p-Mentha-1(7),8-dien-2-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

  • trans-p-Mentha-1(7),8-dien-2-ol
  • p-Mentha-1(7),8-dien-2-ol
  • Cyclohexanol, 2-methylene-5-(1-methylethenyl)-
  • 5-Isopropenyl-2-methylenecyclohexanol
  • Isocarveol

Uniqueness: cis-p-Mentha-1(7),8-dien-2-ol is unique due to its specific stereochemistry, which can influence its reactivity and biological activity. The cis configuration may result in different physical and chemical properties compared to its trans counterpart .

Properties

IUPAC Name

(1R,5S)-2-methylidene-5-prop-1-en-2-ylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h9-11H,1,3-6H2,2H3/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVTXOFNJFHXOK-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(=C)C(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@H]1CCC(=C)[C@@H](C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80423894
Record name cis-p-Mentha-1(7),8-dien-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13544-59-7
Record name cis-p-Mentha-1(7),8-dien-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary source of cis-p-Mentha-1(7),8-dien-2-ol, and what other compounds are often found alongside it?

A1: this compound is frequently identified in essential oils derived from plants belonging to the Cymbopogon genus. Studies have shown its presence in Cymbopogon densiflorus [, ], Cymbopogon martini [], Cymbopogon giganteus [, , ], and Cymbopogon schoenanthus []. Notably, this compound is often found alongside other monoterpenes like trans-p-mentha-2,8-dien-1-ol, trans-p-mentha-1(7),8-dien-2-ol, limonene, and cis-p-mentha-2,8-dien-1-ol, with the specific composition varying depending on the plant species, part used, and extraction method [, , , , ].

Q2: Research indicates that this compound contributes to the antimicrobial activity of certain essential oils. Can you elaborate on this finding?

A2: Studies have indeed demonstrated that this compound, along with other monoterpene alcohols, significantly contributes to the antimicrobial properties exhibited by specific essential oils. For instance, essential oil from Cymbopogon martini, rich in this compound, displayed potent activity against both Gram-positive and Gram-negative bacteria []. Similarly, Cymbopogon giganteus essential oil, containing a significant amount of this compound, showed promising antimicrobial effects against a range of microorganisms [].

Q3: How does the chemical structure of this compound relate to its potential biological activities?

A3: While the exact mechanisms of action are still under investigation, the presence of the hydroxyl group and the double bonds in the this compound structure are likely key factors contributing to its biological activities. These structural features can potentially interact with bacterial cell membranes, affecting their permeability and integrity [, ]. Further research is needed to fully elucidate the structure-activity relationships and pinpoint the precise molecular targets of this compound.

Q4: Are there any studies exploring the potential of this compound beyond its antimicrobial properties?

A4: While antimicrobial activity has been a primary focus, research suggests that this compound may possess other bioactivities. In silico analysis of Cymbopogon densiflorus essential oil, rich in this compound, indicated potential antitumor activity through various mechanisms, including caspase 8 stimulation and TP53 gene expression modulation []. These preliminary findings warrant further investigation to explore the full therapeutic potential of this compound.

Q5: What analytical techniques are commonly employed to identify and quantify this compound in complex mixtures like essential oils?

A5: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is widely used to analyze and quantify this compound in essential oils [, , , , , , ]. This technique allows for the separation of individual components based on their volatility, followed by identification and quantification based on their mass spectra.

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